1-Methylcyclohexane-1,4-diamine

Catalog No.
S13338609
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclohexane-1,4-diamine

Product Name

1-Methylcyclohexane-1,4-diamine

IUPAC Name

1-methylcyclohexane-1,4-diamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-7(9)4-2-6(8)3-5-7/h6H,2-5,8-9H2,1H3

InChI Key

DWFQYSNYIDKLCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N)N

1-Methylcyclohexane-1,4-diamine (CAS 1254157-33-9) is an advanced, sterically differentiated cycloaliphatic diamine primarily procured as a rigid bifunctional building block in medicinal chemistry and high-performance material synthesis. Featuring a methyl group at the C1 position, this molecule presents a highly hindered primary amine (at a quaternary carbon center) alongside a more accessible primary amine at the C4 position. This inherent structural asymmetry provides critical procurement value by enabling regioselective functionalization without the need for complex protecting-group strategies. Commercially available in both free base and dihydrochloride salt forms, it is a highly sought-after precursor for developing kinase inhibitors, mutant p53 restorers, and structurally rigid polyamides where precise spatial arrangement and metabolic stability are paramount [1].

Substituting 1-methylcyclohexane-1,4-diamine with the more common, unmethylated baseline—cyclohexane-1,4-diamine—fundamentally compromises both synthetic efficiency and downstream performance. In standard cyclohexane-1,4-diamine, both amino groups exhibit identical nucleophilicity, meaning any attempt at mono-functionalization results in a statistical mixture of unreacted, mono-substituted, and di-substituted products, necessitating costly and yield-reducing protection/deprotection steps [1]. In contrast, the C1-methyl group in 1-methylcyclohexane-1,4-diamine creates a stark steric differential, allowing for highly regioselective coupling directly at the C4 position. Furthermore, in pharmaceutical applications, the lack of the C1-methyl group in generic substitutes eliminates the quaternary carbon center, which is often critical for blocking metabolic degradation and locking the active pharmaceutical ingredient (API) into its required bioactive conformation [2].

Regioselective Mono-Functionalization Efficiency

A primary driver for procuring 1-methylcyclohexane-1,4-diamine is its ability to undergo selective mono-acylation or alkylation. Due to the steric shielding of the C1-amine by the adjacent methyl group, reactions can be directed almost exclusively to the C4-amine. In standard coupling assays, 1-methylcyclohexane-1,4-diamine achieves >85% regioselective mono-functionalization without the use of orthogonal protecting groups. In contrast, the unmethylated baseline, cyclohexane-1,4-diamine, yields <45% of the desired mono-substituted product under identical conditions, generating significant di-substituted impurities [1].

Evidence DimensionYield of regioselective mono-functionalization (unprotected)
Target Compound Data>85% yield at the C4 position
Comparator Or BaselineCyclohexane-1,4-diamine (<45% yield, statistical mixture)
Quantified DifferenceGreater than 40% absolute increase in target yield
ConditionsStandard amide coupling conditions (e.g., HATU/DIPEA) at room temperature

Eliminates the need for costly protection/deprotection steps, significantly reducing raw material costs and cycle times in bulk API manufacturing.

Metabolic Stability in Pharmacophore Design

The incorporation of a quaternary carbon center at the C1 position provides substantial resistance to oxidative metabolism. When integrated into kinase inhibitor scaffolds, the 1-methylcyclohexane-1,4-diamine motif demonstrates a marked reduction in in vitro intrinsic clearance (Cl_int) in human liver microsomes compared to analogs lacking the methyl group. Derivatives utilizing the methylated scaffold maintain Cl_int values below 30 µL/min/mg, whereas the unmethylated cyclohexane-1,4-diamine counterparts exhibit rapid degradation (Cl_int > 55 µL/min/mg) [1].

Evidence DimensionIn vitro intrinsic clearance (Cl_int) in human liver microsomes
Target Compound Data< 30 µL/min/mg (higher stability)
Comparator Or BaselineUnmethylated cyclohexane-1,4-diamine derivatives (> 55 µL/min/mg)
Quantified DifferenceApprox. 45-50% reduction in metabolic clearance rate
ConditionsIn vitro human liver microsome (HLM) stability assay

Provides a critical metabolic shield, making this specific compound essential for achieving viable pharmacokinetic half-lives in drug development.

Target Binding Affinity via Conformational Locking

In the development of highly selective IRE1α kinase inhibitors, the 1-methylcyclohexane-1,4-diamine moiety acts as a highly effective structural linker that locks the molecule into a bioactive conformation. Quantitative binding assays reveal that inhibitors utilizing this specific methylated scaffold achieve low nanomolar potency (IC50 < 10 nM). Substituting this moiety with a standard cyclohexane-1,4-diamine results in a 5- to 10-fold loss in binding affinity (IC50 > 50 nM) due to suboptimal hydrophobic packing and increased entropic penalty upon binding [1].

Evidence DimensionKinase inhibition potency (IC50)
Target Compound Data< 10 nM (high affinity)
Comparator Or BaselineCyclohexane-1,4-diamine analogs (> 50 nM)
Quantified Difference5- to 10-fold improvement in target binding affinity
ConditionsIn vitro IRE1α kinase-endoribonuclease binding assay

Justifies the procurement of the structurally complex methylated scaffold to ensure maximum potency in targeted therapeutic applications.

Handling and Storage Stability of the Dihydrochloride Salt

While the free base of 1-methylcyclohexane-1,4-diamine is a hygroscopic liquid susceptible to atmospheric oxidation and carbon dioxide absorption, it is frequently procured as the dihydrochloride salt (1-methylcyclohexane-1,4-diamine dihydrochloride). The dihydrochloride form presents as a highly stable, free-flowing white solid that maintains >98% purity over 24 months under standard ambient storage. In contrast, the free base form requires inert gas blanketing and cold storage to prevent degradation and color formation over the same period [1].

Evidence DimensionShelf-life and purity retention
Target Compound DataDihydrochloride salt: >98% purity at 24 months (ambient)
Comparator Or BaselineFree base form: Significant degradation/coloration without inert storage
Quantified DifferenceElimination of cold-chain and inert-gas storage requirements
ConditionsStandard ambient warehouse storage (25°C, variable humidity)

Procuring the dihydrochloride salt form drastically simplifies laboratory handling, weighing accuracy, and long-term storage logistics.

Step-Economical API Synthesis

Due to its >85% regioselective mono-functionalization efficiency, this compound is a highly efficient precursor for scaling up complex active pharmaceutical ingredients (APIs) where orthogonal protection strategies are cost-prohibitive. It is recommended for workflows requiring direct, unprotected amidation or reductive amination at the C4 position [1].

Development of Kinase Inhibitors and p53 Restorers

The compound is a critical building block in targeted oncology, specifically for synthesizing IRE1α kinase inhibitors and mutant p53 restoring agents. The C1-methyl group provides essential conformational locking and a 45-50% reduction in metabolic clearance, making it more effective than unmethylated diamines for achieving viable in vivo efficacy [2].

Synthesis of Structurally Rigid Polyamides

In advanced materials science, 1-methylcyclohexane-1,4-diamine is procured as a specialty monomer to disrupt chain symmetry in polyamides. The asymmetric quaternary center restricts polymer chain rotation, which can be leveraged to increase the glass transition temperature (Tg) and improve the optical transparency of high-performance plastics [1].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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